molecular formula C23H25N3O5S2 B11417006 N-(4-ethoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide

N-(4-ethoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide

Cat. No.: B11417006
M. Wt: 487.6 g/mol
InChI Key: CAQDYILLZYSLQX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-({6-oxo-5-[4-(propan-2-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a dihydropyrimidinyl moiety, and a benzenesulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-({6-oxo-5-[4-(propan-2-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic or acidic conditions.

    Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or methanol.

    Oxidation and reduction reactions: These reactions involve the transfer of electrons between molecules, often using reagents such as hydrogen peroxide or sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-({6-oxo-5-[4-(propan-2-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-({6-oxo-5-[4-(propan-2-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-({6-oxo-5-[4-(propan-2-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, blocking their activity and thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)acetamidine
  • N-(4-butylphenyl)-2-(4-nitrophenyl)acetamide
  • N-(4-(acetylamino)-2-methoxyphenyl)acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-({6-oxo-5-[4-(propan-2-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H25N3O5S2

Molecular Weight

487.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H25N3O5S2/c1-4-31-18-9-7-17(8-10-18)25-21(27)14-32-23-24-13-20(22(28)26-23)33(29,30)19-11-5-16(6-12-19)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,25,27)(H,24,26,28)

InChI Key

CAQDYILLZYSLQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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